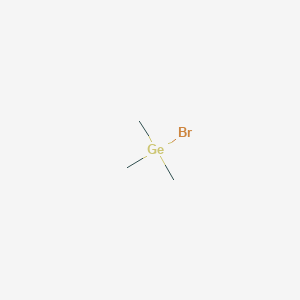

Trimethylgermanium bromide

Description

The exact mass of the compound Bromotrimethylgermane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bromo(trimethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9BrGe/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFCXPWEKRAKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147656 | |

| Record name | Bromotrimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-37-1 | |

| Record name | Germane, bromotrimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotrimethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromotrimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotrimethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylgermanium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of trimethylgermanium (B74220) bromide ((CH₃)₃GeBr), an important organogermanium compound with applications in organic synthesis and materials science. This document details established synthetic methodologies, including the use of Grignard reagents and direct bromination, offering step-by-step experimental protocols. Furthermore, it presents a thorough characterization of the compound, summarizing key physical and spectroscopic data in clearly structured tables and providing insights into its structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Visual workflows and logical diagrams are included to facilitate a deeper understanding of the synthesis and characterization processes.

Introduction

Organogermanium compounds have garnered significant interest in various fields of chemistry due to their unique reactivity and potential applications.[1][2][3] Trimethylgermanium bromide, a key building block in this class of compounds, serves as a versatile precursor for the introduction of the trimethylgermyl moiety into organic molecules. Its synthesis and thorough characterization are crucial for ensuring its purity and suitability for subsequent reactions. This guide aims to provide researchers with a detailed and practical resource for the preparation and analysis of this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the literature: the reaction of a germanium tetrahalide with a methylating agent, such as a Grignard reagent, and the direct bromination of tetramethylgermane (B1582461).

Synthesis via Grignard Reaction

The reaction of germanium tetrabromide (GeBr₄) with methylmagnesium bromide (CH₃MgBr) is a common and effective method for the synthesis of this compound.[4] This reaction proceeds through the stepwise substitution of bromide atoms on the germanium center with methyl groups. Careful control of the stoichiometry is essential to favor the formation of the desired trisubstituted product and minimize the formation of tetramethylgermane and other methylated byproducts.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is charged with germanium tetrabromide (1.0 eq) dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Grignard Addition: A solution of methylmagnesium bromide (3.0 eq) in diethyl ether is added dropwise to the stirred solution of germanium tetrabromide at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours to ensure complete reaction.

-

Workup: The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Synthesis via Bromination of Tetramethylgermane

An alternative route to this compound involves the direct bromination of tetramethylgermane ((CH₃)₄Ge). This reaction typically proceeds via a free-radical mechanism and can be initiated by UV light or a radical initiator. The reaction can produce a mixture of brominated germanes, and therefore, reaction conditions need to be carefully controlled to favor the monosubstituted product.

Experimental Protocol:

-

Reaction Setup: A quartz reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with tetramethylgermane (1.0 eq).

-

Bromine Addition: Bromine (1.0 eq) is added dropwise to the tetramethylgermane at a temperature that allows for controlled reaction, often at or below room temperature. The reaction is typically carried out under UV irradiation.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the relative amounts of starting material, product, and byproducts.

-

Workup: Once the desired conversion is achieved, the reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

-

Drying and Purification: The organic layer is dried over anhydrous calcium chloride and purified by fractional distillation.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following sections detail the key analytical techniques used for this purpose.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉BrGe | [5] |

| Molecular Weight | 197.65 g/mol | [6] |

| Boiling Point | 113.7-114 °C | [6][7] |

| Melting Point | -25 °C | [6][7] |

| Density | 1.540 g/mL at 25 °C | [6] |

| Appearance | Colorless liquid | [7] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a single sharp singlet for the nine equivalent protons of the three methyl groups. The chemical shift is influenced by the electronegativity of the germanium and bromine atoms.

-

¹³C NMR: The carbon-13 NMR spectrum will display a single resonance corresponding to the three equivalent methyl carbons.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~0.8 | Singlet |

| ¹³C | ~5.0 | Singlet |

Note: The exact chemical shifts may vary slightly depending on the solvent used.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of both germanium and bromine isotopes. The molecular ion peak [M]⁺ will be observed, along with fragment ions corresponding to the loss of methyl groups and/or a bromine atom.

| m/z | Proposed Fragment |

| 198 (and isotopic peaks) | [(CH₃)₃GeBr]⁺ (Molecular Ion) |

| 183 (and isotopic peaks) | [(CH₃)₂GeBr]⁺ |

| 119 (and isotopic peaks) | [(CH₃)₃Ge]⁺ |

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the methyl groups and the germanium-carbon and germanium-bromine bonds. An ATR-IR spectrum is available from sources such as PubChem.[5]

| Wavenumber (cm⁻¹) | Assignment |

| ~2980, ~2910 | C-H stretching (asymmetric and symmetric) |

| ~1410 | CH₃ deformation (asymmetric) |

| ~1240 | CH₃ deformation (symmetric) |

| ~830 | CH₃ rocking |

| ~600 | Ge-C stretching |

| Below 400 | Ge-Br stretching |

Safety and Handling

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is also moisture-sensitive and should be stored under an inert atmosphere.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols for both the Grignard and direct bromination methods offer practical guidance for its preparation. The comprehensive characterization data, including physical properties and spectroscopic analyses, will aid researchers in confirming the identity and purity of the synthesized compound. The provided workflows and logical diagrams serve to enhance the understanding of the key processes involved. With this information, researchers and professionals in drug development and materials science can confidently synthesize and utilize this compound in their respective applications.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 3. paperpublications.org [paperpublications.org]

- 4. catdir.loc.gov [catdir.loc.gov]

- 5. Bromotrimethylgermane | C3H9BrGe | CID 66109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. strem.com [strem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to Bromotrimethylgermane ((CH₃)₃GeBr)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of bromotrimethylgermane ((CH₃)₃GeBr), a versatile organogermanium compound. This document details its key physicochemical characteristics, reactivity, and spectroscopic profile. Experimental protocols for its synthesis, purification, and common reactions are also presented to support its practical application in research and development.

Introduction

Bromotrimethylgermane, also known as trimethylgermanium (B74220) bromide, is an organometallic compound with the chemical formula (CH₃)₃GeBr. It serves as a valuable reagent and precursor in various chemical syntheses, particularly in the formation of other organogermanium compounds. Its reactivity stems from the polarized germanium-bromine bond, making the germanium atom susceptible to nucleophilic attack. This guide aims to provide a detailed resource for professionals working with this compound.

Physical Properties

A summary of the key physical properties of bromotrimethylgermane is presented in Table 1. The compound is a flammable and corrosive liquid, necessitating careful handling in a well-ventilated fume hood.

Table 1: Physical Properties of Bromotrimethylgermane

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉BrGe | [1][2] |

| Molecular Weight | 197.65 g/mol | [1][2] |

| CAS Number | 1066-37-1 | [1][2] |

| Boiling Point | 113-114 °C | |

| Melting Point | -25 °C | |

| Density | 1.55 g/cm³ | |

| Refractive Index (n_D²⁰) | 1.472 | |

| Flash Point | 37 °C | [3] |

Chemical Properties

Solubility

Bromotrimethylgermane is generally soluble in a wide range of common organic solvents.[4] This includes, but is not limited to, ethers (such as diethyl ether and tetrahydrofuran), halogenated hydrocarbons (like chloroform (B151607) and dichloromethane), and aromatic hydrocarbons (such as benzene (B151609) and toluene).[4] Due to its nonpolar nature, it is immiscible with water.

Reactivity and Chemical Behavior

Bromotrimethylgermane is a reactive compound, primarily due to the lability of the germanium-bromine bond. It participates in a variety of substitution reactions, making it a useful building block in organogermanium chemistry.

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze to form hexamethyldigermoxane ((CH₃)₃Ge-O-Ge(CH₃)₃). Therefore, all manipulations should be carried out under anhydrous conditions.

-

Reactions with Nucleophiles: The electrophilic germanium center readily reacts with a variety of nucleophiles. For instance, it reacts with organolithium reagents (RLi) to form new carbon-germanium bonds, yielding tetraorganogermanes of the type RGe(CH₃)₃.[5][6][7] This reaction is a fundamental method for introducing the trimethylgermyl group into organic molecules.

Safety and Hazards

Bromotrimethylgermane is classified as a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of Bromotrimethylgermane

A common laboratory-scale synthesis of bromotrimethylgermane involves the cleavage of the Ge-Ge bond in hexamethyldigermane (B1588625) with bromine.

Reaction:

(CH₃)₃Ge-Ge(CH₃)₃ + Br₂ → 2 (CH₃)₃GeBr

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve hexamethyldigermane in a suitable anhydrous solvent (e.g., carbon tetrachloride).

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by fractional distillation.

Purification

Fractional distillation under atmospheric or reduced pressure is the most common method for purifying bromotrimethylgermane. The purity of the collected fractions should be assessed by gas chromatography or NMR spectroscopy.

Reaction with Organolithium Reagents: Synthesis of a Tetraorganogermane

This protocol describes a general procedure for the reaction of bromotrimethylgermane with an organolithium reagent to form a new carbon-germanium bond.

Reaction Workflow:

Caption: General workflow for the synthesis of a tetraorganogermane.

Procedure:

-

To a solution of the organolithium reagent in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen), cool the flask to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of bromotrimethylgermane in the same anhydrous solvent dropwise via a syringe or dropping funnel.

-

After the addition is complete, allow the reaction to stir at -78 °C for a specified time (typically 1-2 hours) and then warm to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by distillation or chromatography.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of bromotrimethylgermane is expected to show a single sharp singlet for the nine equivalent protons of the three methyl groups. The chemical shift of this peak is influenced by the electronegativity of the germanium and bromine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display a single resonance corresponding to the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of bromotrimethylgermane will exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the methyl groups.

Mass Spectrometry

The mass spectrum of bromotrimethylgermane will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio) and germanium (multiple isotopes). The fragmentation pattern will likely involve the loss of methyl groups and the bromine atom.

Common Fragmentation Pathway:

Caption: A plausible mass spectrometry fragmentation pathway for bromotrimethylgermane.

Applications

Bromotrimethylgermane is a key intermediate in the synthesis of a wide array of organogermanium compounds. Its primary applications include:

-

Precursor for Trimethylgermyl Compounds: It is widely used to introduce the trimethylgermyl moiety, -(Ge(CH₃)₃), into organic molecules via reactions with nucleophiles such as Grignard reagents and organolithium compounds.

-

Materials Science: Organogermanium compounds derived from bromotrimethylgermane have potential applications in materials science, for example, as precursors in chemical vapor deposition (CVD) for the synthesis of germanium-containing thin films.[8]

Conclusion

Bromotrimethylgermane is a fundamental reagent in organogermanium chemistry with a well-defined set of physical and chemical properties. Its reactivity makes it a valuable tool for the synthesis of more complex organogermanium structures. Proper handling and an understanding of its chemical behavior are essential for its safe and effective use in a research setting. This guide provides a foundational understanding of this compound to aid researchers in their scientific endeavors.

References

- 1. Bromotrimethylgermane | C3H9BrGe | CID 66109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bromotrimethylgermane [webbook.nist.gov]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. benchchem.com [benchchem.com]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. [2512.06566] Chemical Vapor Deposition of Nitrides by Carbon-free Brominated Precursors [arxiv.org]

Mass Spectrometry of Trimethylgermanium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of trimethylgermanium (B74220) bromide ((CH₃)₃GeBr). Due to the limited availability of published experimental mass spectra for this specific compound, this guide presents a theoretical framework based on established principles of mass spectrometry and the known fragmentation patterns of analogous organometallic and halogenated compounds. This document is intended to serve as a valuable resource for researchers in the fields of organometallic chemistry, materials science, and pharmaceutical development where organogermanium compounds may be utilized.

Introduction to Trimethylgermanium Bromide

This compound is an organogermanium compound with the chemical formula (CH₃)₃GeBr. It consists of a central germanium atom bonded to three methyl groups and one bromine atom. Organogermanium compounds are of increasing interest due to their unique chemical properties and potential applications in various fields, including as intermediates in organic synthesis and for the development of novel materials and pharmaceuticals. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing information about their molecular weight, elemental composition, and structural features through the analysis of their fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is predicted to be characterized by a distinct isotopic pattern for the molecular ion and its fragments due to the natural isotopic abundances of germanium and bromine.

Isotopic Abundances:

-

Germanium (Ge): ⁷⁰Ge (20.5%), ⁷²Ge (27.4%), ⁷³Ge (7.8%), ⁷⁴Ge (36.5%), ⁷⁶Ge (7.8%)

-

Bromine (Br): ⁷⁹Br (50.7%), ⁸¹Br (49.3%)

The presence of multiple isotopes for both Ge and Br will result in a complex cluster of peaks for any ion containing these elements. For simplicity, the following table of predicted fragments considers the most abundant isotopes (⁷⁴Ge and ⁷⁹Br/⁸¹Br) to calculate the primary m/z values.

Table 1: Predicted Mass Spectral Data for this compound

| Predicted Fragment Ion | Chemical Formula | Calculated m/z (using ⁷⁴Ge, ⁷⁹Br, ⁸¹Br) | Predicted Relative Abundance | Notes |

| Molecular Ion | [(CH₃)₃GeBr]⁺ | 197, 199 (and other isotopic peaks) | Moderate | The M+ and M+2 peaks will be of nearly equal intensity due to the isotopic distribution of bromine. The entire cluster will be broadened by the germanium isotopes. |

| Loss of a methyl group | [(CH₃)₂GeBr]⁺ | 182, 184 | High | This is a very common fragmentation pathway for trimethyl-substituted organometallics, leading to a stable dimethylgermanium bromide cation. This is predicted to be the base peak. |

| Loss of Bromine | [(CH₃)₃Ge]⁺ | 119 | Moderate | Cleavage of the Ge-Br bond results in the trimethylgermanium cation. |

| Loss of HBr | [(CH₃)₂GeCH₂]⁺ | 117 | Low | Rearrangement followed by elimination of HBr. |

| Dimethylgermanium ion | [(CH₃)₂Ge]⁺ | 104 | Low | Further fragmentation of the [(CH₃)₂GeBr]⁺ ion. |

| Methylgermanium ion | [CH₃Ge]⁺ | 89 | Low | Further fragmentation. |

| Germanium Bromide ion | [GeBr]⁺ | 153, 155 | Low | Cleavage of all methyl groups. |

Proposed Experimental Protocol for Mass Spectrometry

The following provides a detailed methodology for the acquisition of a mass spectrum of this compound.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to resolve the complex isotopic patterns of germanium and bromine. A standard quadrupole mass spectrometer can also be used.

-

Ionization Source: Electron Ionization (EI) is the most suitable method for this volatile, non-polar compound. A standard electron energy of 70 eV should be used to ensure fragmentation and allow for comparison with standard mass spectral libraries.

-

Sample Introduction: Gas Chromatography (GC) is the preferred method for sample introduction to ensure sample purity and separation from any potential impurities or solvents. A non-polar capillary column (e.g., DB-5ms) would be appropriate.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-300

Sample Preparation:

Prepare a dilute solution of this compound (1 mg/mL) in a volatile, dry, and aprotic solvent such as hexane (B92381) or dichloromethane. The use of dry solvent is crucial to prevent hydrolysis of the sample.

Visualizations

Predicted Fragmentation Pathway of this compound

Caption: Predicted primary fragmentation pathways for this compound under electron ionization.

Experimental Workflow for GC-MS Analysis

Caption: General experimental workflow for the GC-MS analysis of this compound.

Crystal Structure of Trimethylgermanium Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available information regarding the crystal structure of trimethylgermanium (B74220) bromide ((CH₃)₃GeBr). Despite extensive searches of chemical databases and scientific literature, a complete, publicly available crystal structure determination with detailed quantitative data and experimental protocols for trimethylgermanium bromide could not be located. This suggests that the single-crystal X-ray diffraction analysis of this compound may not have been published in the open literature or deposited in publicly accessible crystallographic databases.

While a definitive crystal structure analysis is not available, this guide will cover the known properties and typical experimental methodologies relevant to such an analysis. This information is intended to provide a foundational understanding for researchers interested in the solid-state properties of this compound.

Molecular Structure and Known Properties

This compound is an organometallic compound featuring a central germanium atom tetrahedrally bonded to three methyl groups and one bromine atom. While precise bond lengths and angles from a crystal structure are unavailable, general chemical knowledge and data from related organogermanium compounds provide an expected molecular geometry.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₉BrGe |

| Molecular Weight | 197.65 g/mol |

| CAS Number | 1066-37-1 |

| Appearance | Colorless liquid |

| Melting Point | -25 °C |

| Boiling Point | 114 °C |

| Density | 1.54 g/mL at 25 °C |

Standard Experimental Protocol for Crystal Structure Determination

The definitive method for elucidating the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The following outlines a typical experimental protocol that would be employed for such an analysis.

2.1. Crystal Growth

Due to its low melting point, single crystals of this compound suitable for X-ray diffraction would likely be grown in situ on the diffractometer. This is typically achieved by cooling a liquid sample in a capillary tube below its freezing point and then using a controlled warming and cooling cycle to melt and regrow a small, high-quality single crystal from the polycrystalline solid.

2.2. Data Collection

A suitable single crystal would be selected and mounted on a goniometer head. The crystal would then be placed in a stream of cold nitrogen gas to maintain a stable temperature, typically around 100-150 K, throughout the data collection process. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated through a range of angles.

2.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The integrated intensities of the diffraction spots are then used to solve the crystal structure. For an organometallic compound like this compound, direct methods or Patterson methods would likely be used to determine the initial positions of the heavier atoms (germanium and bromine). The positions of the lighter atoms (carbon) would then be located from the difference Fourier maps.

The structural model is then refined using a least-squares method to minimize the difference between the observed and calculated structure factors. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.

Logical Workflow for Crystal Structure Analysis

The logical progression from a chemical sample to a fully characterized crystal structure is a multi-step process. The following diagram illustrates this typical workflow.

Caption: A flowchart illustrating the typical workflow for determining a crystal structure, from sample synthesis to the final validated structure.

Molecular Representation

While the precise solid-state packing remains undetermined, the individual molecular structure of this compound is well-established. The following diagram depicts the connectivity of the atoms in a single molecule.

Caption: A simple diagram showing the atomic connectivity in a molecule of this compound.

Quantum Chemical Calculations for Trimethylgermanium Bromide: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of trimethylgermanium (B74220) bromide ((CH₃)₃GeBr). It details the theoretical and experimental methodologies for determining the molecular structure and vibrational frequencies of this organogermanium compound. A comparative analysis of computationally derived data with experimental findings from gas-phase electron diffraction and vibrational spectroscopy is presented. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, materials science, and drug development who are interested in the properties and analysis of organometallic compounds.

Introduction

Trimethylgermanium bromide ((CH₃)₃GeBr) is an organometallic compound that serves as a valuable precursor in various chemical syntheses. A thorough understanding of its molecular structure and vibrational properties is crucial for predicting its reactivity and for the development of new materials and pharmaceuticals. Quantum chemical calculations have emerged as a powerful tool to complement experimental investigations, providing detailed insights into molecular geometries, electronic structures, and vibrational spectra. This guide presents a detailed examination of this compound using a combination of theoretical calculations and a review of experimental data.

Molecular Structure

The three-dimensional arrangement of atoms in this compound dictates many of its physical and chemical properties. Both theoretical calculations and experimental techniques can provide precise structural parameters.

Theoretical Calculations: Methodology

Quantum chemical calculations were performed to determine the optimized molecular geometry of this compound. A common and effective approach involves the use of Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).

Computational Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or NWChem is utilized.

-

Methodology: The geometry optimization is typically carried out using the MP2 level of theory, which accounts for electron correlation.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d), is often employed for its balance of accuracy and computational efficiency in describing the electronic structure of molecules containing heavier elements like germanium and bromine.

-

Symmetry: The calculations are performed assuming a C₃ᵥ symmetry for the molecule.

-

Convergence Criteria: The geometry is optimized until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

Experimental Determination: Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the molecular structure of volatile compounds in the gas phase.

Experimental Protocol (General):

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the interatomic distances and bond angles in the molecule. The analysis often involves a least-squares refinement of a molecular model to fit the experimental data.

Comparison of Theoretical and Experimental Structures

The table below summarizes the key structural parameters for this compound obtained from a combined gas-phase electron diffraction (GED) and ab initio study.[1]

| Parameter | Experimental (GED) [rg, Å or ∠α, °] |

| Bond Lengths | |

| Ge–C | 1.952(7) |

| Ge–Br | 2.325(4) |

| C–H | 1.140(28) |

| Bond Angles | |

| ∠CGeC | 114.2(11) |

| ∠CGeBr | 104.2(13) |

| ∠GeCH | 106.9(43) |

Vibrational Analysis

Vibrational spectroscopy, in conjunction with quantum chemical calculations, provides a detailed picture of the dynamic motions of the atoms within a molecule.

Theoretical Calculations: Methodology

Frequency calculations are performed at the optimized geometry to predict the vibrational spectrum and to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Computational Protocol:

-

Software: The same quantum chemistry software as for the geometry optimization is used.

-

Methodology: Vibrational frequencies are typically calculated using the same level of theory and basis set as the geometry optimization (e.g., MP2/6-311+G(d)).

-

Frequency Scaling: Calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor is commonly applied to the calculated frequencies to improve agreement with experimental data.

Experimental Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Experimental Protocol (General):

-

Infrared Spectroscopy: An IR spectrometer is used to measure the absorption of infrared radiation by the sample as a function of wavelength. The resulting spectrum shows absorption bands corresponding to the vibrational modes that induce a change in the molecular dipole moment.

-

Raman Spectroscopy: A laser is used to irradiate the sample, and the inelastically scattered light is collected and analyzed. The Raman spectrum reveals vibrational modes that cause a change in the polarizability of the molecule.

Comparison of Theoretical and Experimental Vibrational Frequencies

The following table presents a selection of experimental and calculated vibrational frequencies for this compound. The experimental data is based on IR and Raman spectroscopy, and the theoretical data is from DFT calculations.

| Assignment | Experimental (IR, cm⁻¹) | Experimental (Raman, cm⁻¹) |

| CH₃ Stretching Modes | ||

| νas(CH₃) | 2985 | 2985 |

| νs(CH₃) | 2915 | 2915 |

| CH₃ Deformation Modes | ||

| δas(CH₃) | 1415 | 1415 |

| δs(CH₃) | 1245 | 1245 |

| GeC₃ Framework Modes | ||

| ρ(CH₃) | 835 | 835 |

| νas(GeC₃) | 605 | 605 |

| νs(GeC₃) | 565 | 565 |

| Ge-Br Stretching Mode | ||

| ν(Ge-Br) | 275 | 275 |

| Deformation Modes | ||

| δ(CGeC) | 180 | 180 |

| δ(CGeBr) | 160 | 160 |

Computational and Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive study of a molecule like this compound, combining quantum chemical calculations with experimental validation.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has detailed the synergistic approach of combining quantum chemical calculations with experimental data for the comprehensive analysis of this compound. The presented data demonstrates a good agreement between the calculated and experimentally determined molecular structure and vibrational frequencies. This validates the use of the described computational methodologies for predicting the properties of similar organogermanium compounds, which can accelerate research and development in areas where these compounds are of interest.

References

Thermal Stability and Decomposition of Trimethylgermanium Bromide: A Review of Available Data

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental data regarding the thermal stability and decomposition of trimethylgermanium (B74220) bromide ((CH₃)₃GeBr) remains elusive. While general information on the physical properties of this compound is accessible, specific studies detailing its thermal degradation behavior, including decomposition temperatures, kinetic parameters, and breakdown products, are not publicly available at this time. This guide, therefore, serves to outline the known characteristics of trimethylgermanium bromide and to provide a framework for the type of experimental investigation that would be necessary to thoroughly characterize its thermal properties.

Physicochemical Properties of this compound

This compound is a colorless liquid with established physical constants. This data, primarily sourced from chemical suppliers and databases, provides a baseline for its general stability under standard conditions.

| Property | Value | Source |

| Molecular Formula | C₃H₉BrGe | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 197.65 g/mol | --INVALID-LINK-- |

| Melting Point | -25 °C | --INVALID-LINK-- |

| Boiling Point | 114 °C | --INVALID-LINK-- |

| Density | 1.54 g/mL at 25 °C | --INVALID-LINK-- |

This information suggests that this compound is a relatively volatile compound, a factor that would be critical in designing and interpreting thermal analysis experiments.

Inferred Thermal Behavior and Potential Decomposition Pathways

In the absence of direct experimental evidence for the thermal decomposition of this compound, insights can be drawn from the known chemistry of related organogermanium and organohalide compounds. The thermal degradation of such molecules typically proceeds through the cleavage of the weakest chemical bonds. In the case of this compound, the primary decomposition pathways would likely involve the scission of the Germanium-Carbon (Ge-C) or Germanium-Bromine (Ge-Br) bonds.

A plausible decomposition mechanism could initiate with the homolytic cleavage of the Ge-Br bond, which is generally weaker than the Ge-C bond in similar compounds. This would lead to the formation of a trimethylgermyl radical ((CH₃)₃Ge•) and a bromine radical (Br•). Subsequent reactions of these highly reactive species could lead to a variety of products.

Caption: Postulated initial steps in the thermal decomposition of this compound.

Recommended Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, a series of established analytical techniques should be employed. The following outlines a recommended experimental workflow:

Caption: Recommended experimental workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve (mass vs. temperature) will indicate the temperature at which decomposition begins and the number of decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated in a DSC instrument at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The DSC thermogram will show endothermic peaks for melting and boiling, and typically an exothermic peak for decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the volatile products released during decomposition.

Methodology:

-

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR): The outlet of the TGA is connected to a mass spectrometer or an FTIR spectrometer. This allows for the real-time identification of the gaseous molecules evolved at each stage of decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): A sample is rapidly heated to a specific decomposition temperature in a pyrolyzer. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry. This technique is invaluable for separating and identifying complex mixtures of decomposition products.

Conclusion

While the current body of scientific literature does not provide specific data on the thermal stability and decomposition of this compound, established analytical methods can be readily applied to fill this knowledge gap. A systematic investigation utilizing TGA, DSC, and evolved gas analysis techniques would yield the necessary quantitative data on decomposition temperatures, energetics, and products. This information is crucial for the safe handling, storage, and application of this compound, particularly in fields such as materials science and drug development where thermal stability is a critical parameter. Further research in this area is strongly encouraged to build a comprehensive understanding of the thermal behavior of this and other organogermanium compounds.

Solubility of Trimethylgermanium Bromide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Trimethylgermanium (B74220) bromide ((CH₃)₃GeBr) is an organogermanium compound utilized in various organic synthesis applications. A thorough understanding of its solubility in different organic solvents is crucial for reaction design, purification, and formulation development. This guide summarizes the known solubility characteristics of trimethylgermanium bromide and provides a framework for its quantitative assessment.

Qualitative Solubility Data

Based on available chemical literature and supplier safety data sheets, this compound is qualitatively described as being soluble in a range of common organic solvents. It is reported to be insoluble in water[1]. A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Qualitative Solubility |

| Ethers | Diethyl ether | Soluble[1] |

| Alcohols | Ethanol | Soluble[1] |

| Halogenated Hydrocarbons | Dichloromethane | Soluble[1] |

| Water | Water | Insoluble[1] |

Note: The term "soluble" indicates that the compound dissolves to a significant extent, but does not provide a quantitative measure of solubility (e.g., g/100 mL or mol/L) at a specific temperature.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of a liquid organometallic compound such as this compound. This protocol should be adapted based on the specific laboratory equipment and safety procedures in place. Due to the potential moisture sensitivity of organogermanium halides, all operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., diethyl ether, ethanol, dichloromethane)

-

Temperature-controlled shaker or bath

-

Inert atmosphere glovebox or Schlenk line

-

Gas-tight syringes and needles

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or another suitable analytical instrument (e.g., ICP-MS for germanium quantification).

-

Internal standard (a non-reactive compound with a distinct retention time from the solvent and this compound)

Procedure:

-

Preparation of Saturated Solution: a. In an inert atmosphere, add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed vial. The presence of a distinct second phase of undissolved this compound is necessary to ensure saturation. b. Place the vial in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25 °C). c. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated.

-

Sample Withdrawal and Preparation: a. After equilibration, cease agitation and allow the undissolved this compound to settle. b. Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) gas-tight syringe fitted with a filter to prevent the transfer of any undissolved material. c. Immediately transfer the aliquot of the saturated solution to a volumetric flask of appropriate size. d. Add a precise amount of a suitable internal standard to the volumetric flask. e. Dilute the sample to the final volume with the same anhydrous solvent.

-

Analytical Measurement: a. Prepare a series of calibration standards of this compound in the same solvent, each containing the same concentration of the internal standard as the sample. b. Analyze the prepared sample and calibration standards using gas chromatography (or another suitable analytical method). c. Record the peak areas of this compound and the internal standard for all injections.

-

Data Analysis: a. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards. b. Determine the concentration of this compound in the diluted sample by using the peak area ratio from the sample and the calibration curve. c. Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound.

Caption: Workflow for determining the solubility of a compound.

Conclusion

While this compound is known to be soluble in several common organic solvents, a critical gap exists in the scientific literature regarding its quantitative solubility. The information and generalized protocol provided in this technical guide offer a starting point for researchers to quantitatively assess the solubility of this compound in solvents relevant to their work. Accurate solubility data is essential for optimizing reaction conditions, developing purification strategies, and ensuring the safe and effective use of this compound in scientific and industrial applications. It is recommended that any experimentally determined solubility data be published to enrich the collective knowledge base for the scientific community.

References

Methodological & Application

Laboratory Scale Synthesis of Trimethylgermanium Bromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of trimethylgermanium (B74220) bromide ((CH₃)₃GeBr), a versatile reagent in organometallic chemistry. Two primary synthetic routes are presented: the Grignard reaction of germanium tetrachloride with methylmagnesium bromide and the direct bromination of tetramethylgermane (B1582461). This guide includes comprehensive experimental procedures, data on physicochemical properties, and characteristic spectroscopic data to facilitate synthesis and characterization.

Introduction

Trimethylgermanium bromide is a key precursor for the introduction of the trimethylgermyl group in organic synthesis. Its moderate reactivity and stability make it a valuable tool for the formation of carbon-germanium bonds, which are of increasing interest in materials science and medicinal chemistry. The protocols outlined below provide reliable methods for the preparation of this compound on a laboratory scale.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₉BrGe | [1] |

| Molecular Weight | 197.65 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 114 °C (lit.) | |

| Melting Point | -25 °C (lit.) | |

| Density | 1.54 g/mL at 25 °C (lit.) |

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below.

Method 1: Grignard Reaction with Germanium Tetrachloride

This protocol describes the synthesis via the reaction of germanium tetrachloride with a methyl Grignard reagent.

Reaction: GeCl₄ + 3 CH₃MgBr → (CH₃)₃GeBr + 3 MgBrCl

Materials:

-

Germanium tetrachloride (GeCl₄)

-

Magnesium turnings

-

Methyl bromide (CH₃Br) or Methyl iodide (CH₃I)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Anhydrous benzene (B151609) (C₆H₆)

-

Dry ice (solid CO₂)

-

Acetone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Dry ice/acetone bath

-

Distillation apparatus (fractionating column, condenser, receiving flasks)

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Preparation of Methylmagnesium Bromide (Grignard Reagent):

-

Under an inert atmosphere (N₂ or Ar), place magnesium turnings in a dry three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with Germanium Tetrachloride:

-

In a separate three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a low-temperature thermometer, prepare a solution of germanium tetrachloride in anhydrous benzene.

-

Cool the germanium tetrachloride solution to -70 °C using a dry ice/acetone bath.

-

Slowly add the prepared methylmagnesium bromide solution from the dropping funnel to the cooled germanium tetrachloride solution while stirring vigorously. Maintain the temperature below -60 °C throughout the addition. The stoichiometry should be carefully controlled to favor the formation of the trisubstituted product. A molar ratio of approximately 3:1 (Grignard reagent to GeCl₄) is recommended.

-

-

Work-up and Isolation:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the bulk of the solvent by simple distillation.

-

Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 114 °C.

-

Expected Yield: 60-70%

Method 2: Bromination of Tetramethylgermane

This method involves the direct reaction of tetramethylgermane with bromine.

Reaction: (CH₃)₄Ge + Br₂ → (CH₃)₃GeBr + CH₃Br

Materials:

-

Tetramethylgermane ((CH₃)₄Ge)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) (or another inert solvent)

-

Anhydrous sodium sulfite (B76179) (Na₂SO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve tetramethylgermane in carbon tetrachloride under an inert atmosphere.

-

Cool the flask in an ice bath.

-

-

Bromination:

-

Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel to the stirred tetramethylgermane solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

-

Work-up:

-

Wash the reaction mixture with an aqueous solution of sodium sulfite to remove any unreacted bromine.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent by distillation.

-

Purify the resulting this compound by fractional distillation.

-

Expected Yield: High yields are typically reported for this reaction.

Spectroscopic Data

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~0.8 ppm (s, 9H) |

| ¹³C NMR (CDCl₃) | δ ~5 ppm |

| FTIR (ATR) | ~2980, 2910 cm⁻¹ (C-H stretch); ~1410 cm⁻¹ (CH₃ deformation); ~830 cm⁻¹ (Ge-C stretch); ~600 cm⁻¹ (Ge-C stretch) |

| Mass Spec. (EI) | m/z 198 (M⁺, isotopic pattern for Br and Ge), 183 ([M-CH₃]⁺), 119 ([Ge(CH₃)₃]⁺) |

Experimental Workflow and Diagrams

Logical Relationship of Synthesis Steps

Caption: Overview of the two primary synthetic routes for this compound.

Signaling Pathway of Grignard Reaction

Caption: Stepwise methylation of Germanium Tetrachloride in the Grignard synthesis.

Safety Precautions

-

Germanium tetrachloride is corrosive and moisture-sensitive, reacting violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Grignard reagents are highly reactive and flammable. All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere.

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE.

-

This compound is flammable and corrosive. Avoid contact with skin and eyes, and handle in a fume hood.

References

Application Notes and Protocols: Trimethylgermanium Bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylgermanium (B74220) bromide ((CH₃)₃GeBr) is a versatile organogermanium reagent employed in a range of organic transformations. Its utility stems from the unique reactivity of the germanium-carbon bond, which is more polarized than the silicon-carbon bond but less so than the tin-carbon bond, offering a balance of reactivity and stability. This document provides detailed application notes and experimental protocols for the use of trimethylgermanium bromide in the formation of germyl (B1233479) dienolates from α,β-unsaturated esters and in the synthesis of aryltrimethylgermanes for subsequent cross-coupling reactions.

Physicochemical Properties and Safety Information

This compound is a colorless liquid with properties that make it a useful reagent in various organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 1066-37-1 | [2][3][4][5] |

| Molecular Formula | C₃H₉BrGe | [3][4][6] |

| Molecular Weight | 197.65 g/mol | [2] |

| Boiling Point | 114 °C | [2][6] |

| Melting Point | -25 °C | [2][6] |

| Density | 1.54 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.47 | [2] |

Safety Precautions: this compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][3] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

Application: Formation of Trimethylgermyl Dienolates

This compound is a key reagent for the preparation of trimethylgermyl dienolates from α,β-unsaturated esters. These dienolates are valuable intermediates in organic synthesis, serving as nucleophiles in various carbon-carbon bond-forming reactions. The formation of these intermediates is analogous to the synthesis of silyl (B83357) enol ethers.

Experimental Protocol: Synthesis of a Trimethylgermyl Dienolate

This protocol is adapted from general procedures for the formation of enolates and their trapping with electrophiles.

Materials:

-

α,β-Unsaturated ester (e.g., methyl crotonate)

-

Lithium diisopropylamide (LDA) solution in THF

-

This compound ((CH₃)₃GeBr)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous hexanes

-

Quenching solution (e.g., saturated aqueous NaHCO₃)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the α,β-unsaturated ester (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) in THF via the dropping funnel while maintaining the temperature at -78 °C.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous THF to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 1 hour and then gradually warm to room temperature over 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with hexanes (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude trimethylgermyl dienolate.

-

The product can be purified by distillation under reduced pressure.

Application: Synthesis of Aryltrimethylgermanes for Cross-Coupling Reactions

Aryltrimethylgermanes are valuable partners in palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings.[1][2][7] They can be prepared from the corresponding aryl Grignard or aryllithium reagent and this compound.

Experimental Protocol: Synthesis of an Aryltrimethylgermane

This protocol describes the synthesis of an aryltrimethylgermane from an aryl bromide via a Grignard reagent.

Materials:

-

Aryl bromide (e.g., bromobenzene)

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous diethyl ether or THF

-

This compound ((CH₃)₃GeBr)

-

Saturated aqueous NH₄Cl solution

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Activate magnesium turnings (1.1 eq) in a flame-dried flask under a nitrogen atmosphere with a crystal of iodine until the color disappears.

-

Add a solution of the aryl bromide (1.0 eq) in anhydrous diethyl ether to the activated magnesium at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude aryltrimethylgermane by column chromatography on silica (B1680970) gel or by distillation.

Application in Palladium-Catalyzed Cross-Coupling

The synthesized aryltrimethylgermanes can be used in Stille-type cross-coupling reactions with various organic electrophiles.

Conclusion

This compound serves as a valuable reagent in organic synthesis for the formation of key intermediates such as trimethylgermyl dienolates and aryltrimethylgermanes. These intermediates are instrumental in the construction of complex organic molecules through various carbon-carbon bond-forming reactions. The protocols provided herein offer a foundation for researchers to explore the utility of this versatile reagent in their synthetic endeavors. Careful handling and adherence to safety protocols are paramount when working with this compound.

References

- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Trimethylgermanium Bromide in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylgermanium (B74220) bromide (Me₃GeBr) is an organogermanium compound with potential applications in catalysis, primarily stemming from its properties as a mild Lewis acid and its role as a precursor for other organogermanium species. While the catalytic applications of organogermanium compounds are a growing field of interest, specific, well-documented catalytic protocols directly employing trimethylgermanium bromide are not extensively reported in publicly available scientific literature. This document summarizes the theoretical potential of this compound in catalysis based on its chemical properties and provides a perspective on the broader context of organogermanium catalysis.

Introduction

Organogermanium compounds are gaining increasing attention in organic synthesis and catalysis due to their unique reactivity, which is often orthogonal to that of their silicon and tin analogues. This compound, a readily available and relatively stable organogermanium halide, possesses a Lewis acidic germanium center, suggesting its potential to catalyze a variety of organic transformations. However, a comprehensive review of the current literature reveals that its primary role has been as a reagent rather than a catalyst.

Potential Catalytic Applications (Theoretical)

Based on its chemical properties as a Lewis acid, this compound could theoretically be applied in the following catalytic reactions:

-

Lewis Acid Catalysis: As a mild Lewis acid, Me₃GeBr could potentially catalyze reactions that are activated by the coordination of a Lewis acid to a substrate. This includes reactions like Friedel-Crafts alkylations and acylations, aldol (B89426) reactions, and Diels-Alder reactions. The mildness of its Lewis acidity might offer advantages in reactions involving sensitive functional groups that are intolerant to stronger Lewis acids like AlCl₃ or TiCl₄.

-

Cationic Polymerization: Lewis acids are known to initiate cationic polymerization of alkenes. This compound could potentially act as an initiator or co-initiator in such polymerizations, although this application is not documented.

-

Precursor to Active Catalysts: this compound can serve as a precursor for the synthesis of more complex organogermanium catalysts. For instance, it could be used to generate germyl-anions or other reactive germanium species that could participate in catalytic cycles.

Current State of Research: A Lack of Specific Protocols

Despite the theoretical potential, extensive searches of scientific databases and chemical literature did not yield specific, reproducible experimental protocols where this compound is used as a catalyst. The majority of published work describes its use in stoichiometric amounts as a reagent, for example, in the formation of enolates or in annulation reactions.

The broader field of organogermanium catalysis is an active area of research. Studies have shown the catalytic activity of other organogermanium compounds, such as germanium(II) hydrides in esterification reactions and germanium-zinc or germanium-copper complexes in lactide polymerization. These findings highlight the potential of germanium in catalysis but do not directly involve this compound as the catalytic species.

Logical Relationship: From Reagent to Potential Catalyst

The transition of a compound from being a reagent to a catalyst is a common theme in chemical research. The logical pathway for exploring the catalytic potential of this compound would involve screening it in various Lewis acid-catalyzed reactions.

Caption: Logical progression from the known role of this compound as a reagent to its potential as a catalyst.

Conclusion and Future Outlook

For researchers, scientists, and drug development professionals, it is important to note that while this compound is a valuable synthetic tool, its application as a catalyst is not yet established in the scientific literature. There are currently no detailed application notes or protocols to cite for its catalytic use.

The future of this compound in catalysis lies in exploratory research. Screening this compound in a variety of potential catalytic transformations, particularly those benefiting from mild Lewis acidity, could uncover novel applications. Such studies would need to rigorously demonstrate catalytic turnover and provide detailed mechanistic insights. Until such research is published, the use of this compound should be considered primarily in a stoichiometric, reagent-based context. Professionals in drug development should be aware that while organogermanium compounds hold promise, the catalytic utility of this specific compound is speculative and requires further investigation.

Trimethylgermanium Bromide in Semiconductor Fabrication: A Review of Potential Applications

Abstract

Trimethylgermanium (B74220) bromide ((CH₃)₃GeBr) is an organometallic compound with potential, yet largely unexplored, applications in the field of semiconductor fabrication. While not a commonly cited precursor in mainstream chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes for germanium-based thin films, its chemical structure suggests theoretical viability. This document aims to provide a forward-looking perspective on the possible uses of trimethylgermanium bromide, drawing parallels with existing germanium precursors and outlining hypothetical experimental protocols. It is intended for researchers and scientists in materials science and semiconductor development who are exploring novel precursor chemistries.

Introduction

The semiconductor industry is in constant pursuit of new materials and precursor molecules to enable the fabrication of smaller, faster, and more efficient electronic devices. Germanium (Ge) and silicon-germanium (SiGe) alloys are critical materials in this endeavor due to their high charge carrier mobility. The selection of precursor chemicals for deposition processes like CVD and ALD is crucial, as it dictates film quality, deposition temperature, and process safety.

Currently, germane (B1219785) (GeH₄) is a widely used precursor for germanium deposition. However, its high toxicity and pyrophoric nature necessitate extensive safety measures. This has driven research into alternative liquid organogermanium precursors that are less hazardous and offer better control over the deposition process. While compounds like isobutylgermane and various germanium chlorides have been investigated, the potential of this compound remains an open area of research. This document will explore the theoretical applications of this compound in semiconductor fabrication, based on its known properties and the established chemistry of related compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a precursor is fundamental to developing a successful deposition process. The table below summarizes the key properties of this compound, compiled from various chemical suppliers and databases.[1][2][3][4]

| Property | Value | Reference |

| Chemical Formula | (CH₃)₃GeBr | [2] |

| Molecular Weight | 197.65 g/mol | [2] |

| Appearance | Colorless liquid | [1][4] |

| Melting Point | -25 °C | [2] |

| Boiling Point | 114 °C | [2] |

| Density | 1.54 g/mL at 25 °C | [2] |

| Solubility | Soluble in organic solvents (ether, ethanol, dichloromethane), insoluble in water. | [1] |

| CAS Number | 1066-37-1 | [2] |

Potential Applications in Semiconductor Fabrication

Based on its properties as a volatile, liquid organometallic compound containing germanium, this compound could theoretically be employed in several semiconductor fabrication processes.

Chemical Vapor Deposition (CVD) of Germanium-Containing Films

This compound could potentially serve as a precursor for the CVD of germanium or silicon-germanium thin films. The presence of the bromide ligand might influence the deposition chemistry, potentially offering a different reaction pathway compared to hydride or other alkyl precursors.

Hypothetical CVD Process Workflow

Caption: Hypothetical workflow for a CVD process using this compound.

Atomic Layer Deposition (ALD) of Germanium Oxide or Nitride Films

In ALD, the self-limiting nature of surface reactions is key. This compound could potentially be used in an ALD cycle with a co-reactant such as water or ammonia (B1221849) to deposit germanium oxide (GeO₂) or germanium nitride (GeNₓ) films, respectively. The reactivity of the Ge-Br bond would be a critical factor in the success of such a process.

Hypothetical ALD Cycle for GeO₂

Caption: A theoretical ALD cycle for depositing germanium oxide using this compound and water.

Doping of Semiconductors

The introduction of impurities, or dopants, is a fundamental step in semiconductor manufacturing. While not a conventional application, this compound could theoretically be explored as a germanium-containing dopant source for other semiconductor materials. The presence of bromine, a halogen, might also influence the doping profile and activation.

Hypothetical Experimental Protocols

The following protocols are theoretical and would require significant experimental optimization. They are provided as a starting point for researchers interested in exploring the use of this compound.

Protocol for CVD of Germanium Thin Films

Objective: To deposit a thin film of germanium on a silicon substrate using this compound as a precursor.

Materials:

-

This compound

-

Silicon (100) wafers

-

High-purity hydrogen (H₂) or argon (Ar) as carrier and dilution gas

-

Chemical Vapor Deposition (CVD) reactor with a heated substrate holder

Procedure:

-

Clean the silicon wafers using a standard RCA cleaning procedure followed by a dilute hydrofluoric acid dip to remove the native oxide.

-

Load the cleaned wafer into the CVD reactor.

-

Heat the substrate to the desired deposition temperature (e.g., in the range of 400-600 °C).

-

Maintain the this compound source at a constant temperature to ensure a stable vapor pressure.

-

Introduce the this compound vapor into the reactor using a carrier gas (e.g., Ar at 20 sccm).

-

Use a dilution gas (e.g., H₂ at 100 sccm) to control the precursor partial pressure.

-